molecular formula C7H10N2O3S B1293898 3,5-Diamino-4-methylbenzenesulfonic acid CAS No. 98-25-9

3,5-Diamino-4-methylbenzenesulfonic acid

Cat. No. B1293898
CAS RN: 98-25-9
M. Wt: 202.23 g/mol
InChI Key: IPQWXJDRMKGSFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives is illustrated in the first paper, where two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that similar methods could potentially be applied to synthesize 3,5-Diamino-4-methylbenzenesulfonic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives is discussed in several papers. For instance, the crystal and molecular-electronic structure of the synthesized isomers were characterized by X-ray single crystal diffraction, revealing that the molecules are organized as molecular crystals with hydrogen bonds of C-H…O type . This information is valuable as it provides a basis for understanding how the molecular structure of 3,5-Diamino-4-methylbenzenesulfonic acid might be analyzed and characterized.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Diamino-4-methylbenzenesulfonic acid. However, the synthesis of related compounds and their interactions with other chemicals, such as the formation of proton-transfer compounds , can offer insights into the types of chemical reactions that 3,5-Diamino-4-methylbenzenesulfonic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are discussed across the papers. For example, the UV-Vis spectroscopic and colorimetric anion detection properties of 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases were investigated, showing that these compounds can act as chemosensors for anions . This suggests that 3,5-Diamino-4-methylbenzenesulfonic acid may also have interesting optical properties and potential applications in sensing technologies.

The crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, and the compound was found to form a three-dimensional network through hydrogen bonding . This indicates that the sulfonic acid group plays a significant role in the intermolecular interactions of these compounds, which is likely to be true for 3,5-Diamino-4-methylbenzenesulfonic acid as well.

Scientific Research Applications

Amine-functionalized Metal–Organic Frameworks

  • Scientific Field : Materials Science .
  • Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used in the synthesis of amine-functionalized metal–organic frameworks (MOFs). These MOFs have attracted attention mainly for CO2 capture .
  • Methods of Application : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .
  • Results or Outcomes : Amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

Synthesis of Polyimide for Gas Separation Applications

  • Scientific Field : Chemical Engineering .
  • Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used in the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide by reacting 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) .
  • Methods of Application : The synthesis involves the reaction of 6FDA and TrMSA .
  • Results or Outcomes : The resulting 6FDA-TrMSA displayed lower gas permeabilities with a commensurate increase in permeability-based gas-pair selectivities. The enhanced CO2/CH4 selectivity of 6FDA-TrMSA was caused exclusively by higher diffusion selectivity, which was promoted by strong hydrogen bonding induced by the -SO3H functionalization .

Fluorescence Sensing of Caffeine in Tea Beverages

  • Scientific Field : Food Science .
  • Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used as a fluorescent probe for the detection of caffeine in tea infusion and tea beverages .
  • Methods of Application : The 3,5-diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm .
  • Results or Outcomes : This method provides a rapid, selective, and sensitive way to detect caffeine in tea .

Safety And Hazards

The safety data sheet for a similar compound, Benzenesulfonic acid, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle 3,5-Diamino-4-methylbenzenesulfonic acid with care, using appropriate personal protective equipment .

properties

IUPAC Name

3,5-diamino-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQWXJDRMKGSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059162
Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-4-methylbenzenesulfonic acid

CAS RN

98-25-9
Record name 3,5-Diamino-4-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name 3,5-Diamino-4-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name 2,6-diaminotoluene-4-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gao, LH Huo, SW Ng - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The cation, anion and water molecules of the title compound, C7H11N2O3S+·Cl−·2H2O are linked by hydrogen bonds into a three-dimensional network. The cation and anion lie on …
Number of citations: 4 scripts.iucr.org

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